4-Amino-2-hydroxy-3-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

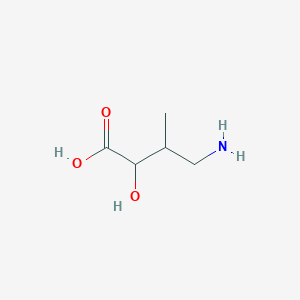

4-Amino-2-hydroxy-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids. It contains an amino group (–NH₂), a hydroxyl group (–OH), and a carboxyl group (–COOH) attached to a central carbon atom. This compound is structurally related to valine, an essential amino acid, and plays a significant role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-hydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the stereospecific reactions from D-gulonic acid -lactone and D-glucono- -lactone . These reactions typically require specific conditions to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of nitriles or the carboxylation of Grignard reagents . These methods are scalable and can produce the compound in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product.

Major Products Formed

The major products formed from these reactions include keto acids, alcohols, and substituted amino acids. These products have diverse applications in chemical synthesis and biological research.

Scientific Research Applications

4-Amino-2-hydroxy-3-methylbutanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: Research explores its potential therapeutic effects and its role in drug development.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. It may also modulate the activity of certain receptors and signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

2-Amino-3-methylbutanoic acid: Similar in structure but lacks the hydroxyl group.

3-Amino-2-hydroxybutanoic acid: Differs in the position of the amino and hydroxyl groups.

2-Hydroxy-3-methylbutanoic acid: Lacks the amino group.

Uniqueness

4-Amino-2-hydroxy-3-methylbutanoic acid is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom. This structural feature allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in scientific research and industrial applications .

Biological Activity

4-Amino-2-hydroxy-3-methylbutanoic acid, also known as L-threonine, is an amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential therapeutic applications and metabolic significance. This article provides a comprehensive overview of its biological activity, including its metabolic pathways, therapeutic implications, and findings from relevant studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an amino group, a hydroxyl group, and a branched-chain structure that contributes to its unique properties and biological functions.

Metabolism and Biological Role

Metabolic Pathways:

this compound is involved in several metabolic pathways, particularly in the context of amino acid metabolism. It is synthesized from other amino acids and plays a role in protein synthesis and metabolic regulation.

In patients with metabolic disorders such as phenylketonuria, elevated levels of related metabolites like 2-hydroxyisovaleric acid have been observed, indicating the importance of monitoring amino acid levels for metabolic health .

Therapeutic Applications

Potential Therapeutic Uses:

Research has indicated that this compound may have several therapeutic applications:

-

Cardiovascular Health:

- Compounds related to this amino acid have been studied for their ability to inhibit neutral endopeptidase (NEP), an enzyme involved in the degradation of atrial natriuretic peptides (ANP). Inhibition of NEP can enhance the diuretic and vasodilatory effects of ANP, potentially benefiting conditions like hypertension and heart failure .

- Neurological Disorders:

- Metabolic Disorders:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Metabolomic Profiles:

- A study comparing plasma and urine metabolomic profiles in patients with pulmonary arterial hypertension (PAH) identified significant differences in metabolite levels, including those related to amino acids like threonine. The findings suggest that monitoring these metabolites could aid in diagnosing and managing PAH .

- Antimicrobial Activity:

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Cardiovascular Effects | Inhibition of NEP enhances ANP activity; potential treatment for hypertension. |

| Neurological Protection | Potential neuroprotective effects; improves antibiotic activity. |

| Metabolic Regulation | Important in amino acid metabolism; relevant for metabolic disorder management. |

| Antimicrobial Properties | Exhibits antibacterial activity against certain pathogens. |

Properties

Molecular Formula |

C5H11NO3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

4-amino-2-hydroxy-3-methylbutanoic acid |

InChI |

InChI=1S/C5H11NO3/c1-3(2-6)4(7)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) |

InChI Key |

QFYIZRJTKBKJFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.